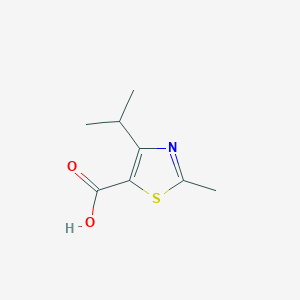

2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-propan-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4(2)6-7(8(10)11)12-5(3)9-6/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAQGFFKOMFFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217791 | |

| Record name | 2-Methyl-4-(1-methylethyl)-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-46-0 | |

| Record name | 2-Methyl-4-(1-methylethyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119778-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(1-methylethyl)-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Gewald reaction, for example, is favored for its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or material properties.

Scientific Research Applications

2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various diseases.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 4

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 117724-63-7)

- Molecular Formula: C₆H₄F₃NO₂S

- Molecular Weight : 211.16 g/mol .

- Key Differences :

- Synthesis : Prepared via hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate using NaOH .

4-(Propan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS 81569-42-8)

Substituent Variations at Position 2

4-Methylthiazole-5-acetic acid (Detected in human urine, )

- Structure : 4-methyl group with an acetic acid side chain at position 5.

- Key Differences :

5-Acetyl-2-amino-4-methyl-1,3-thiazole (CAS 30748-47-1)

- Structure: Amino group at position 2 and acetyl group at position 5.

- Key Differences: Acetyl (-COCH₃) and amino (-NH₂) groups modify electronic properties. Potential for nucleophilic reactions at the amino group .

Data Table: Structural and Physicochemical Comparison

Research Implications

- Pharmacological Potential: The trifluoromethyl analog (CAS 117724-63-7) may exhibit enhanced bioavailability for CNS-targeting drugs due to fluorine’s electronegativity .

- Metabolic Pathways : The absence of a methyl group in CAS 81569-42-8 could lead to faster enzymatic degradation .

- Environmental Relevance : Thiazole derivatives like those in are critical in pollutant degradation studies .

Biological Activity

2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, with CAS No. 119778-46-0, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's molecular formula is C8H11NO2S, and it has a molecular weight of approximately 185.24 g/mol. The thiazole ring system is known for its presence in various bioactive compounds, contributing to activities such as antimicrobial, anticancer, and anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid demonstrates potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were reported to be comparable to standard antibiotics like ceftriaxone, indicating its potential as an effective antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays revealed that 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, the compound showed IC50 values ranging from 7 to 20 µM against different human tumor cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 10 |

| MCF-7 (breast carcinoma) | 15 |

| A549 (lung carcinoma) | 12 |

| HT29 (colon carcinoma) | 9 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including oxidative stress modulation and interference with cancer cell signaling pathways .

3. Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that treatment with 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various thiazole derivatives, including 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, using the MTT assay against several cancer cell lines (NCI H292, HL-60, HT29). The results indicated that this compound exhibited moderate to high cytotoxicity in a concentration-dependent manner .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, researchers tested the compound against a panel of pathogenic bacteria. The results highlighted its effectiveness comparable to traditional antibiotics and suggested its potential use in treating bacterial infections resistant to standard therapies .

Q & A

Q. Key Considerations :

- Catalysts : Sodium acetate aids in deprotonation and cyclization.

- Solvents : Acetic acid is preferred for its polarity and ability to stabilize intermediates.

- Yield Optimization : Reaction times of 3–5 hours at reflux temperatures improve conversion rates.

How can computational methods aid in the structural elucidation of thiazole derivatives like 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid?

Advanced Research Focus

Density Functional Theory (DFT) calculations and molecular docking studies can predict electronic properties, stability, and binding affinities. For instance:

- InChIKey/SMILES : Use canonical SMILES (e.g.,

CC1=NC(=C(S1)C(=O)O)C2CC2) to model 3D conformations . - Spectroscopic Predictions : IR and NMR spectra can be simulated using software like Gaussian or ORCA to validate experimental data .

- Docking Studies : Molecular dynamics simulations assess interactions with biological targets, such as enzymes or receptors, by analyzing binding poses (e.g., π-π stacking or hydrogen bonding) .

What spectroscopic techniques are recommended for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and thiazole ring protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Carboxylic acid carbonyl appears at δ 165–175 ppm, while thiazole carbons resonate at δ 120–150 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirms the carboxylic acid group .

- X-ray Diffraction : Resolves crystal packing and bond angles, critical for verifying regiochemistry .

How to resolve discrepancies in spectral data when synthesizing novel thiazole-carboxylic acid derivatives?

Q. Advanced Research Focus

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to verify purity .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and correlates carbons with their bonded hydrogens .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) to rule out side products .

Example : A mismatch in ¹H NMR integration ratios may indicate incomplete cyclization, necessitating extended reaction times or alternative catalysts.

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid improves cyclization efficiency .

- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate coupling steps .

- Stepwise Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .

What are the key considerations in designing a purification protocol for this compound?

Q. Basic Research Focus

- Recrystallization : Use a 1:1 DMF/acetic acid mixture to exploit differential solubility of the product vs. byproducts .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) separates polar carboxylic acid derivatives .

- Acid-Base Extraction : Leverage the compound’s acidity by partitioning between aqueous NaOH and organic solvents .

How to evaluate the bioactivity of thiazole-carboxylic acid derivatives using in silico methods?

Q. Advanced Research Focus

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using tools like Schrödinger’s Phase .

- ADMET Prediction : Software like SwissADME predicts bioavailability, toxicity, and metabolic stability based on logP and topological polar surface area .

- Binding Free Energy Calculations : MM/GBSA methods quantify target affinity, guiding SAR studies .

What are the challenges in achieving regioselectivity during the synthesis of substituted thiazole derivatives?

Q. Advanced Research Focus

- Steric Effects : Bulky substituents (e.g., isopropyl) direct cyclization to the less hindered position .

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize specific transition states, favoring 5-carboxy regioisomers .

- Temperature Control : Lower temperatures (-10°C to 0°C) can suppress undesired tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.